molecular formula C10H16N2O3 B3199169 N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine CAS No. 1016789-76-6

N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine

Cat. No.: B3199169
CAS No.: 1016789-76-6
M. Wt: 212.25 g/mol
InChI Key: XRHXBCAUOKMJKD-UHFFFAOYSA-N
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Description

N-[1-(Oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine is a piperidine-derived compound featuring a hydroxylamine group attached to a piperidin-4-ylidene scaffold and an oxolane-2-carbonyl substituent.

Piperidinylidene derivatives are of interest in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The hydroxylamine moiety may confer redox activity or serve as a pharmacophore, while the oxolane (tetrahydrofuran) group could enhance solubility or binding affinity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxyiminopiperidin-1-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c13-10(9-2-1-7-15-9)12-5-3-8(11-14)4-6-12/h9,14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHXBCAUOKMJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(=NO)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine involves the reaction of 4-piperidone with hydroxylamine in the presence of an oxolane-2-carbonyl group . The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine is a compound with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Antioxidant Activity

Research indicates that hydroxylamine derivatives can exhibit significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases. The oxolane moiety in this compound may enhance its ability to scavenge free radicals.

Pharmacological Potential

The compound has been investigated for its ability to modulate various biological pathways. Specifically, it may act as a modulator of RORγt (retinoic acid receptor-related orphan receptor gamma t), which is implicated in autoimmune diseases and inflammation .

Synthesis of Bioactive Compounds

This compound can serve as an intermediate in the synthesis of more complex bioactive molecules, potentially leading to new therapeutic agents.

Polymer Chemistry

The incorporation of hydroxylamine groups into polymers can enhance their thermal stability and mechanical properties. This compound could be utilized as a building block for synthesizing functionalized polymers with specific properties for industrial applications.

Coatings and Adhesives

Due to its reactive nature, this compound may be employed in the formulation of coatings and adhesives that require enhanced durability and resistance to environmental factors.

Data Table: Comparison of Applications

Application AreaPotential UsesMechanism of Action
Medicinal ChemistryAntioxidants, pharmacological agentsModulation of biological pathways
Synthesis of Bioactive CompoundsIntermediate in drug developmentReactivity with various functional groups
Polymer ChemistryEnhancing thermal stabilityCross-linking and polymerization reactions
Coatings and AdhesivesDurable coatings, industrial adhesivesImproved adhesion and environmental resistance

Case Study 1: Antioxidant Properties

A study demonstrated that hydroxylamine derivatives showed significant antioxidant activity through radical scavenging assays. The oxolane structure contributed to enhanced electron donation capabilities, making it effective against oxidative stress .

Case Study 2: RORγt Modulation

Research published on compounds similar to this compound indicates potential therapeutic benefits in treating autoimmune diseases via RORγt modulation. This suggests a promising direction for further exploration of this compound in clinical settings .

Case Study 3: Polymer Development

In polymer chemistry, derivatives containing hydroxylamine groups were synthesized to improve the mechanical properties of polymer matrices. The results indicated enhanced tensile strength and thermal stability compared to traditional polymer formulations .

Mechanism of Action

The mechanism of action of N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is distinguished from related piperidinylidene derivatives by its hydroxylamine group and oxolane-2-carbonyl substituent. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name / Example Key Substituents Molecular Formula Molecular Weight (M+1) Application/Notes
Target Compound Piperidin-4-ylidene hydroxylamine + oxolane-2-carbonyl ~C₉H₁₄N₂O₃ ~210.22 (estimated) Discontinued; potential research use
Example 83 () Quinoline core + octahydroindole + tetrahydropyran-3-yl-oxy C₃₀H₃₂N₆O₃ 502 Amide derivative; pharmaceutical applications (e.g., kinase inhibition)
Example 34 () Quinoline core + pyridinylmethoxy + methoxyethyl-piperidinylidene C₃₅H₃₄ClN₆O₅ 669 High molecular weight; likely protease or receptor-targeting agent
Example 42 () Quinoline core + chloro-fluorophenyl + piperidin-4-ylidene C₂₆H₂₁ClFN₅O₃ 522 Lower MW; potential antimicrobial or anticancer activity
Compound in Benzofuran-methyl + piperidin-4-ylidene hydroxylamine C₁₄H₁₈N₂O₂ 246.30 Benzofuran substituent; possible CNS or anti-inflammatory applications

Key Differences and Implications

Functional Groups :

  • The target compound’s hydroxylamine group contrasts with the acetamide or aryl substituents in patented analogs (e.g., Examples 83–85) . Hydroxylamine may confer nucleophilic or metal-chelating properties, whereas acetamide groups enhance hydrogen-bonding capacity.
  • The oxolane-2-carbonyl group (tetrahydrofuran-derived) differs from tetrahydropyran-3-yl-oxy () or benzofuran (), affecting lipophilicity and metabolic stability .

Molecular Weight: The target compound (~210 g/mol) is significantly smaller than patented quinoline derivatives (500–669 g/mol), suggesting divergent pharmacokinetic profiles. Lower molecular weight may improve bioavailability but reduce target specificity .

Synthetic Accessibility :

  • The discontinuation of the target compound () contrasts with the active patenting of analogs (2019–2025), implying challenges in scalability or stability. Hydroxylamine derivatives are prone to oxidation, which may limit utility compared to more stable acetamides .

Research and Application Context

  • Pharmaceutical Potential: Patented analogs (e.g., Examples 83–85) are linked to kinase inhibition or antimicrobial activity due to quinoline cores and bulky substituents . The target compound’s smaller size and hydroxylamine group may suit fragment-based drug discovery or catalysis.

Biological Activity

N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine is a compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H16N2O3
  • Molecular Weight : 212.25 g/mol
  • CAS Number : 1016789-76-6

The compound features a piperidine ring and an oxolane carbonyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can exhibit both inhibitory and activating effects on these targets, leading to diverse biological responses.

Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, potentially affecting metabolic pathways.
  • Protein Interaction : It can act as a probe in biochemical assays to study protein interactions, providing insights into cellular processes.

Biological Activity Overview

Research has indicated that derivatives of piperidine, including this compound, possess various biological activities:

  • Anticancer Activity :
    • A study highlighted that piperidine derivatives showed promising cytotoxicity against hypopharyngeal tumor cells, indicating potential as anticancer agents .
    • The compound's structure allows for enhanced interactions with protein binding sites, which is crucial for effective drug design in cancer therapy.
  • Neuroprotective Effects :
    • Compounds similar to this compound have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's .
    • These interactions suggest potential applications in treating cognitive disorders.
  • Antiviral Properties :
    • Research indicates that piperidine-based compounds may exhibit antiviral activity against SARS-CoV2 by binding effectively to the virus's protease .
    • This highlights the compound's potential in developing antiviral therapeutics.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Piperidone OximeLacks oxolane groupModerate anticancer activity
N-Hydroxy-4-piperidoneHydroxylamine group presentNeuroprotective effects
Tetrahydrofuranyl DerivativesSimilar oxolane ringVaried biological activities

The unique combination of functional groups in this compound distinguishes it from other derivatives, potentially enhancing its therapeutic efficacy.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies demonstrated that the compound exhibited cytotoxic effects comparable to established chemotherapeutic agents like bleomycin .
    • Further research is needed to determine the exact mechanisms through which these effects are mediated.
  • Structure–Activity Relationship (SAR) :
    • Detailed SAR studies have shown that modifications in the carbonyl substitution can significantly influence the biological activity of piperidine derivatives .
    • Understanding these relationships is crucial for optimizing drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine, and how can its purity be verified?

  • Synthesis : A plausible route involves coupling oxolane-2-carbonyl chloride with 4-piperidone derivatives under basic conditions, followed by hydroxylamine introduction via nucleophilic substitution. For analogs, similar protocols use piperidin-4-ylidene intermediates and carbonyl activation (e.g., via EDCI/HOBt) .
  • Purity Verification : Analytical techniques include:

  • HPLC : Reverse-phase chromatography (C18 column) with UV detection.
  • NMR : Confirm structural integrity via characteristic peaks (e.g., hydroxylamine NH at δ 8–9 ppm, piperidinylidene protons at δ 5–6 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Hazard Mitigation : While direct GHS classification is unavailable for this compound, structurally related piperidine derivatives require:

  • PPE : Gloves, lab coat, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as analogs may release toxic gases (e.g., NOx, HCl) under decomposition .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of the piperidin-4-ylidene core be addressed?

  • Methodological Solutions :

  • Steric Control : Use bulky bases (e.g., LDA) to direct enolate formation toward the 4-position of piperidine .
  • Catalysis : Transition-metal catalysts (e.g., Pd or Ru) for selective cross-coupling reactions .
  • Spectroscopic Monitoring : In-situ FT-IR to track intermediate formation and optimize reaction time/temperature .

Q. How should researchers resolve contradictions in spectral data (e.g., ambiguous NMR peaks) for this compound?

  • Advanced Analytical Strategies :

  • 2D NMR : Use HSQC and HMBC to assign overlapping proton and carbon signals (e.g., distinguishing piperidinylidene vs. oxolane carbonyl carbons) .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What experimental approaches are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Pharmacological Assays :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., FRET) to measure IC₅₀ values against target enzymes (e.g., kinases or proteases) .
  • Receptor Binding : Radioligand displacement assays (e.g., with ³H-labeled antagonists) to determine binding affinity (Kᵢ) .
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .

Q. How can researchers optimize the compound’s stability under physiological conditions?

  • Strategies :

  • pH Profiling : Assess degradation kinetics in buffers (pH 1–10) to identify labile groups (e.g., hydroxylamine or carbonyl) .
  • Prodrug Design : Mask reactive groups (e.g., hydroxylamine as an N-oxide) to enhance stability .
  • Excipient Screening : Co-formulate with cyclodextrins or polymers to improve solubility and shelf-life .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be improved?

  • Limitations : Low yields due to competing side reactions (e.g., oxolane ring-opening under acidic conditions) .
  • Improvements :

  • Microwave Synthesis : Accelerate reaction rates and reduce side products .
  • Flow Chemistry : Enhance reproducibility and scalability for multi-step syntheses .

Q. How can computational tools aid in predicting the compound’s reactivity or biological activity?

  • In Silico Approaches :

  • Molecular Docking : Predict binding modes with targets (e.g., using AutoDock Vina) .
  • QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine
Reactant of Route 2
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N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine

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